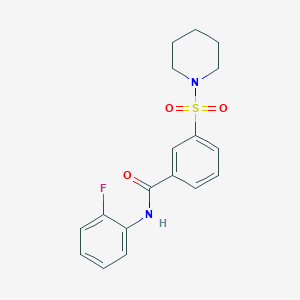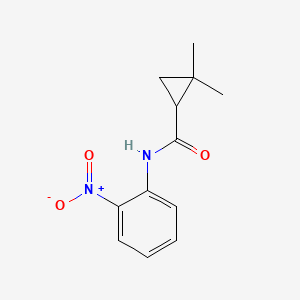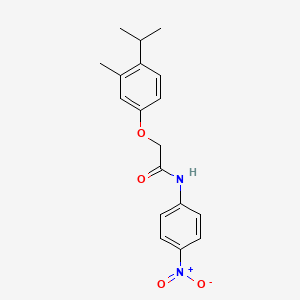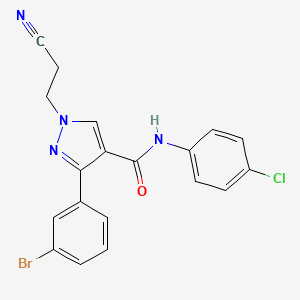
N-(4-methoxy-2-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-2-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide, commonly referred to as MNTD, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. MNTD belongs to the class of compounds known as nitroaromatics, which have been extensively studied for their potential as anticancer agents.
Mecanismo De Acción
The exact mechanism of action of MNTD is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in cancer cell growth and survival. MNTD has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death. MNTD has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
MNTD has been found to have a number of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, MNTD has been found to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage. MNTD has also been found to increase the activity of the enzyme catalase, which is involved in the breakdown of hydrogen peroxide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MNTD in lab experiments is its relatively low toxicity compared to other anticancer agents. This makes it a safer option for researchers to work with. However, one limitation is that MNTD is not very soluble in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many future directions for research on MNTD. One area of interest is the development of more efficient synthesis methods for MNTD. Another area of research is the investigation of MNTD's potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of MNTD and its potential for use in clinical settings.
Conclusion
In conclusion, MNTD is a synthetic compound that has shown promising results in scientific research as a potential anticancer and anti-inflammatory agent. Its unique properties make it an interesting topic for future research, and further studies are needed to fully understand its potential for use in clinical settings.
Métodos De Síntesis
The synthesis of MNTD involves the reaction of 4-methoxy-2-nitroaniline with 2-(2,3,6-trimethylphenoxy)acetyl chloride in the presence of a base. The reaction takes place at room temperature, and the product is obtained in good yield. The purity of the product can be increased through recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
MNTD has shown promising results in scientific research as a potential anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MNTD has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, MNTD has shown potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-11-5-6-12(2)18(13(11)3)25-10-17(21)19-15-8-7-14(24-4)9-16(15)20(22)23/h5-9H,10H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPGFCQZHRXGJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B4954819.png)

![N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-methylbenzamide](/img/structure/B4954831.png)
![4-[(diphenylphosphoryl)(hydroxy)methyl]-1-ethylpyridinium iodide](/img/structure/B4954836.png)
![1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-benzimidazole](/img/structure/B4954837.png)
![isobutyl [1-(1H-indol-3-ylmethyl)-2-(4-morpholinyl)-2-oxoethyl]carbamate](/img/structure/B4954849.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B4954855.png)


![2-methyl-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4954882.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B4954906.png)
